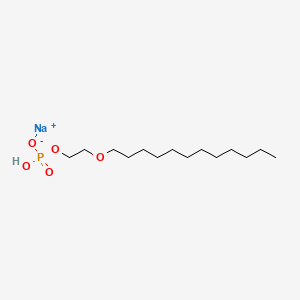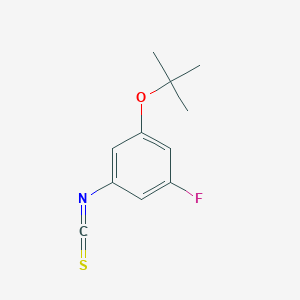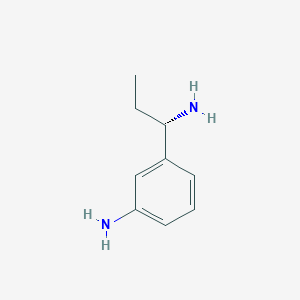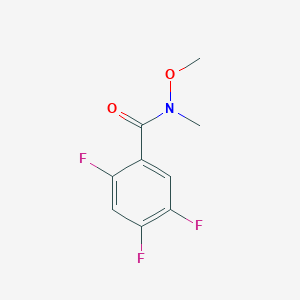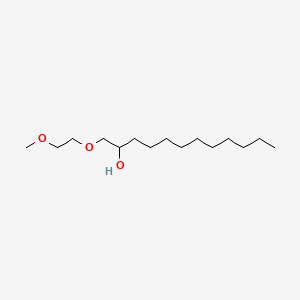
1-(2-Methoxyethoxy)dodecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethoxy)dodecan-2-OL is an organic compound with the molecular formula C15H32O3 It is a derivative of dodecanol, featuring an additional methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethoxy)dodecan-2-OL typically involves the reaction of dodecanol with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The process can be summarized as follows:
Starting Materials: Dodecanol and 2-methoxyethanol.
Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) to ensure the completion of the reaction.
Purification: The product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethoxy)dodecan-2-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecanone or dodecanal, while reduction may produce dodecane.
Scientific Research Applications
1-(2-Methoxyethoxy)dodecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)dodecan-2-OL involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its chemical structure enables it to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Dodecanol: A primary alcohol with similar chain length but lacking the methoxyethoxy group.
2-Methoxyethanol: A solvent with a similar functional group but shorter chain length.
Lauryl Alcohol: Another name for dodecanol, commonly used in the production of surfactants.
Uniqueness
1-(2-Methoxyethoxy)dodecan-2-OL is unique due to its combination of a long hydrophobic chain and a hydrophilic methoxyethoxy group. This dual nature makes it particularly useful as a surfactant and emulsifier, providing advantages over similar compounds in terms of solubility and surface activity.
Properties
CAS No. |
88507-00-0 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)dodecan-2-ol |
InChI |
InChI=1S/C15H32O3/c1-3-4-5-6-7-8-9-10-11-15(16)14-18-13-12-17-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
PGWGEIJKUDNFRT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(COCCOC)O |
Canonical SMILES |
CCCCCCCCCCC(COCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




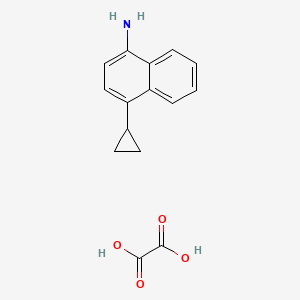

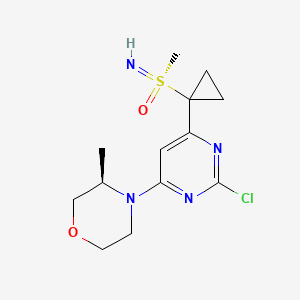
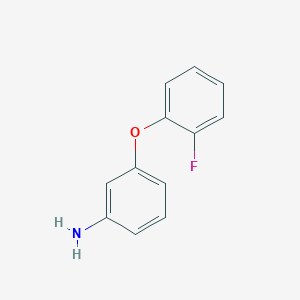
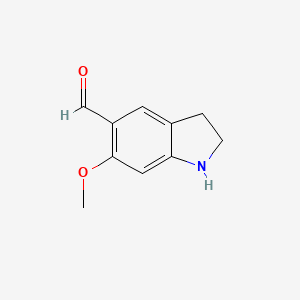
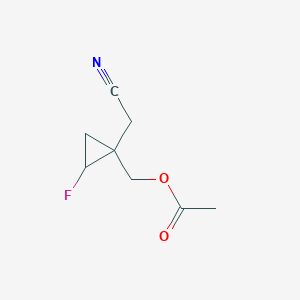
![1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1515842.png)
